molecular formula C11H12O3 B8585106 4-Methyl-3-propionylbenzoic acid

4-Methyl-3-propionylbenzoic acid

Cat. No. B8585106
M. Wt: 192.21 g/mol
InChI Key: CMUUKLGZVABMAA-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 10.6, except 3-bromo-4-methylbenzoic acid was used in place of 3-bromo-4-cyclopropylbenzoic acid (compound 10.3).
Name
compound 10.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=2[C:13](=[O:16])[CH2:14][CH3:15])CC1.BrC1C=C(C=CC=1C)C(O)=O.BrC1C=C(C=CC=1C1CC1)C(O)=O>>[CH3:1][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[C:13](=[O:16])[CH2:14][CH3:15]

Inputs

Step One
Name
compound 10.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C=C(C(=O)O)C=C1)C(CC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=O)O)C=C1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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